Superior In Vitro Potency Against MRSA and VISA Compared to Vancomycin, Daptomycin, and Linezolid
Telavancin exhibits significantly greater in vitro potency compared to vancomycin, daptomycin, and linezolid against clinically important Gram-positive pathogens. Minimum inhibitory concentration (MIC) data from contemporary clinical isolates demonstrate telavancin's MIC90 values are substantially lower. For all Staphylococcus aureus strains (including MRSA and MSSA), telavancin MIC90 values were eight-fold lower than daptomycin and 16-fold lower than vancomycin and linezolid [1]. This enhanced potency is also maintained against difficult-to-treat phenotypes such as VISA and hVISA, where vancomycin activity is often compromised [1].
| Evidence Dimension | In Vitro Potency (MIC90) |
|---|---|
| Target Compound Data | MIC90: 0.25 μg/mL |
| Comparator Or Baseline | Vancomycin MIC90: 4 μg/mL; Daptomycin MIC90: 2 μg/mL; Linezolid MIC90: 4 μg/mL |
| Quantified Difference | Telavancin is 8-fold more potent than daptomycin and 16-fold more potent than vancomycin and linezolid. |
| Conditions | Broth microdilution against a collection of contemporary Gram-positive clinical isolates from U.S. hospitals causing cSSSIs. |
Why This Matters
This quantified potency advantage informs the selection of telavancin for in vitro studies or clinical management of infections where the efficacy of comparator agents is marginal or failing.
- [1] Theravance Biopharma. New data for Vibativ (telavancin) for MRSA and other difficult to treat infections. Medthority News. 2015. View Source
